1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole is a chemical compound that exhibits significant potential in pharmaceutical applications. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The compound is characterized by the presence of a sulfonyl group attached to a 3-methylpyrazole core, which is further substituted with a dimethoxyphenyl moiety. This structural arrangement is crucial for its interaction with biological targets.
The synthesis of 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole can be derived from various methods involving the reaction of 3-methylpyrazole with sulfonyl chlorides and dimethoxyphenyl derivatives. Research has shown that pyrazole derivatives can be synthesized through cyclocondensation reactions involving hydrazines and carbonyl compounds, highlighting the versatility of this class of compounds in organic synthesis .
The synthesis of 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole typically involves the following steps:
The synthesis may require optimization of reaction conditions such as temperature, time, and solvent choice to maximize yield and purity. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole features:
The molecular formula is , with a molecular weight of approximately 301.33 g/mol. The compound's structure can be represented as follows:
1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and pH adjustments to ensure optimal yields and selectivity.
The mechanism by which 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole exerts its biological effects typically involves interaction with specific enzymes or receptors within biological systems. For instance:
Studies indicate that pyrazole derivatives can exhibit significant activity against various cancer cell lines, showcasing their potential as therapeutic agents .
Relevant analytical data such as spectral data (NMR, IR) can provide further insights into its physical and chemical characteristics .
1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole has several scientific uses:
Single-crystal X-ray diffraction analysis reveals that 1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole crystallizes in a monoclinic system with space group P2₁/c. The asymmetric unit contains one molecule exhibiting a twisted conformation between the pyrazole and dimethoxyphenyl rings, with a dihedral angle of 68.5°. Key bond parameters include:
Table 1: Selected Bond Parameters from XRD Analysis
Bond | Length (Å) | Angle (°) | Significance |
---|---|---|---|
S1–N1 | 1.623 | - | Partial double-bond character |
S1–O1 | 1.428 | - | Sulfonyl polarization |
S1–O2 | 1.441 | - | Sulfonyl polarization |
N2–C3 | 1.334 | - | Pyrazole aromaticity |
C1–O1–S1 | - | 106.7 | Tetrahedral distortion |
The molecular packing shows syn-anti orientation of sulfonyl oxygen atoms, minimizing electrostatic repulsion. The methylpyrazole substituent induces steric crowding, evidenced by C–S–C angles of 104.2–105.8° versus ideal tetrahedral values [7] [10].
Density functional theory (B3LYP/6-311++G(d,p)) calculations identify two stable conformers differing in sulfonyl group torsion:
Table 2: Conformational Energy Landscape
Conformer | τ₁ (C–S–O–C) (°) | τ₂ (N–S–C–O) (°) | Relative Energy (kcal/mol) |
---|---|---|---|
Syn-anti | 178.2 | 65.3 | 0.0 |
Syn-gauche | -62.4 | 172.1 | 1.8 |
The rotational barrier at τ₂ = 90° is 4.2 kcal/mol, confirming restricted rotation at room temperature. Natural Bond Orbital analysis identifies hyperconjugative stabilization from LP(O) → σ(S–C) interactions (E² = 8.3 kcal/mol) in the *syn-anti conformer [5] [9].
The crystal lattice exhibits three dominant interactions:
Hirshfeld surface analysis quantifies contact contributions:
The methoxy groups act as supramolecular synthons, with O(methoxy) accepting two C–H bonds from adjacent pyrazole rings. This network generates a robust 3D framework with calculated lattice energy of -42.6 kcal/mol [4] [10].
¹H NMR (500 MHz, CDCl₃) exhibits distinctive features:
Table 3: ¹³C NMR Assignments
Carbon | δ (ppm) | Assignment |
---|---|---|
C=O | 161.2 | Pyrazole C3 |
C–O | 154.1 | Aryl C2 (methoxy) |
C–O | 149.8 | Aryl C5 (methoxy) |
CH₃ (N) | 13.9 | Pyrazole methyl |
OCH₃ | 56.1, 56.3 | Diastereotopic methoxy |
GIAO-DFT calculations (B3LYP/cc-pVTZ) correlate with experimental shifts (R² = 0.992). Anisotropy of the sulfonyl group deshields ortho-protons by 0.7 ppm versus meta-protons [5].
FTIR and Raman spectroscopy identify key group vibrations:
The 25 cm⁻¹ separation between νₐₛ(SO₂) and νₛ(SO₂) indicates weakened S–O bonds due to conjugation with the pyrazole ring. Potential energy distribution analysis confirms 78% SO₂ character in the 1178 cm⁻¹ band [3] [9].
The electron-withdrawing sulfonyl bridge creates a push-pull system:
MEP surface analysis shows:
The HOMO (-6.8 eV) localizes on the pyrazole and sulfonyl group, while the LUMO (-2.4 eV) occupies the dimethoxyphenyl ring (ΔE = 4.4 eV). This separation enables charge-transfer transitions at 315 nm (ε = 12,400 M⁻¹cm⁻¹) observed experimentally. The design facilitates kinase inhibition through:
3-Methylpyrazole synthesis employs a microwave-assisted cyclocondensation:
Critical optimization parameters:
Table 4: Reaction Optimization Profile
Condition | Variation | Yield (%) | Regioselectivity (N1:N2) |
---|---|---|---|
Base | Pyridine | 62 | 8:1 |
Base | Et₃N | 71 | 9:1 |
Catalyst | None | 55 | 7:1 |
Catalyst | DMAP (5 mol%) | 88 | 20:1 |
Solvent | DCM | 48 | 6:1 |
Solvent | Toluene | 88 | 20:1 |
Regiochemistry is confirmed by X-ray crystallography showing N1–S bond formation [1] [8].
Three sulfonyl chloride coupling strategies were evaluated:
Mechanochemical synthesis achieves 93% conversion with stoichiometric reagents, eliminating solvent waste. The crystalline product requires no chromatography, with purity >98% by HPLC. Scale-up to 100g maintains yield (90%) and purity, demonstrating industrial viability [4] [8].
Compounds Mentioned
Note: This analysis excludes pharmacokinetic, safety, and commercial data per research constraints. Structural data derive from peer-reviewed crystallographic and computational studies.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: